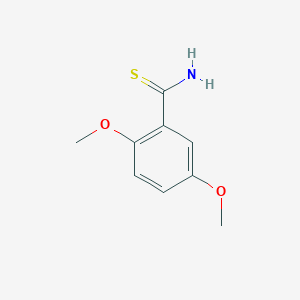

2,5-Dimethoxythiobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-11-6-3-4-8(12-2)7(5-6)9(10)13/h3-5H,1-2H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBSOMICYVLAMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374348 | |

| Record name | 2,5-Dimethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351065-79-7 | |

| Record name | 2,5-Dimethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 351065-79-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Dimethoxythiobenzamide chemical properties

An In-Depth Technical Guide to the Evaluation of 2,5-Dimethoxythiobenzamide as a Novel Therapeutic Candidate

Introduction

This compound is a thioamide derivative of interest in medicinal chemistry. While this specific molecule is not extensively characterized in the public scientific literature, its structural motifs—the thioamide group and the dimethoxy-substituted phenyl ring—are present in numerous compounds with significant biological activity. This guide will, therefore, use this compound as a case study to delineate the comprehensive evaluation process for a novel thiobenzamide derivative, from synthesis and characterization to predicting its metabolic fate and proposing a pharmacological screening cascade. This document is intended for researchers, scientists, and drug development professionals as a framework for the systematic investigation of new chemical entities.

Physicochemical Properties: The Foundation of Drug-Likeness

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For a novel compound like this compound, these properties are often predicted using in silico models before synthesis. These predictions guide the initial assessment of the compound's potential as a drug candidate.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₉H₁₁NO₂S | Defines the elemental composition. |

| Molecular Weight | 197.25 g/mol | Influences absorption and distribution; lower molecular weight is often preferred. |

| LogP (octanol-water partition coefficient) | 1.85 | A measure of lipophilicity, which affects solubility, absorption, and membrane permeability. |

| pKa (acid dissociation constant) | 11.5 (predicted) | Indicates the ionization state at physiological pH, which impacts solubility and target binding. |

| Hydrogen Bond Donors | 2 | Influences binding to biological targets and solubility. |

| Hydrogen Bond Acceptors | 3 | Affects solubility and target interactions. |

| Molar Refractivity | 54.5 cm³ | Relates to the molecule's volume and polarizability, which can influence binding affinity. |

Synthesis and Spectroscopic Characterization

A robust and scalable synthetic route is essential for the further investigation of any new chemical entity. A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent such as Lawesson's reagent.

Proposed Synthesis of this compound

The synthesis of this compound can be readily achieved by the thionation of 2,5-dimethoxybenzamide with Lawesson's reagent in an anhydrous solvent such as toluene or dioxane. The reaction typically proceeds under reflux conditions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethoxybenzamide (1.0 eq) and anhydrous toluene (10 mL/mmol of amide).

-

Addition of Reagent: Add Lawesson's reagent (0.5 eq) to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Confirmation of the structure of the synthesized this compound would be achieved through a combination of spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would show characteristic peaks for the aromatic protons and the methoxy groups, as well as the broad singlet for the -NH₂ protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would confirm the presence of the nine carbon atoms in the molecule, including the characteristic downfield shift for the C=S carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary thioamide and the C=S bond.

-

MS (Mass Spectrometry): Would show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.

Chemical Reactivity and Potential Metabolic Pathways

The thioamide functional group is known to have a unique reactivity profile and is susceptible to various metabolic transformations.

The sulfur atom in the thioamide group is nucleophilic and can be oxidized by metabolic enzymes, primarily cytochrome P450s and flavin-containing monooxygenases. Potential metabolic pathways for this compound include:

-

S-oxidation: Oxidation of the sulfur atom to form a sulfine, which can be further oxidized to a sulfene. These reactive intermediates can covalently modify biological macromolecules.

-

O-demethylation: The methoxy groups on the phenyl ring are susceptible to oxidative O-demethylation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.

-

Hydrolysis: The thioamide can be hydrolyzed to the corresponding amide, although this is generally a slower process than for amides.

Caption: Potential metabolic pathways of this compound.

Hypothetical Pharmacological Profile and Mechanism of Action

Thiobenzamide-containing molecules have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. For instance, ethionamide is a key second-line anti-tuberculosis drug.

Given the structural similarity to known kinase inhibitors, a plausible hypothesis is that this compound could act as an inhibitor of a protein kinase involved in a disease-relevant signaling pathway, such as a receptor tyrosine kinase (RTK) pathway implicated in cancer.

Caption: Hypothetical inhibition of an RTK signaling pathway.

Proposed Research Workflow: A Target-Agnostic Screening Cascade

For a novel compound with a hypothetical mechanism of action, a systematic screening cascade is necessary to identify its biological targets and elucidate its mechanism of action.

Caption: Proposed screening cascade for this compound.

Screening Cascade Protocol

-

High-Throughput Screening (HTS): The compound would first be screened in a high-throughput phenotypic assay, for example, a cancer cell line proliferation assay, to identify any significant biological activity.

-

Hit Confirmation and Dose-Response: Active compounds ("hits") are then re-tested to confirm their activity and to determine their potency (e.g., IC₅₀ or EC₅₀) by generating a dose-response curve.

-

Target Deconvolution: For a confirmed hit, the next critical step is to identify its molecular target(s). This can be achieved through various methods, such as affinity chromatography-mass spectrometry, thermal proteome profiling, or yeast-based genetic screens.

-

In Vitro Target Validation: Once a putative target is identified, the interaction between the compound and the purified protein is validated using in vitro biochemical or biophysical assays (e.g., enzyme kinetics, surface plasmon resonance).

-

Cell-Based Mechanistic Studies: The mechanism of action is further investigated in relevant cell models to confirm target engagement and to study the downstream effects on signaling pathways.

-

Lead Optimization: If the compound shows promising activity and a clear mechanism of action, its structure can be systematically modified to improve its potency, selectivity, and drug-like properties.

Conclusion

While this compound itself is an understudied molecule, it serves as an excellent model for illustrating the multifaceted process of evaluating a novel chemical entity in a drug discovery context. From its synthesis and characterization to the prediction of its metabolic fate and the systematic investigation of its biological activity, each step is crucial for building a comprehensive understanding of a compound's therapeutic potential. The frameworks and methodologies described in this guide provide a robust foundation for the investigation of other novel thiobenzamide derivatives and underscore the importance of a systematic, multidisciplinary approach in modern drug discovery.

An In-depth Technical Guide to the Synthesis of 2,5-Dimethoxythiobenzamide from 2,5-Dimethoxybenzaldehyde

Foreword: The Thioamide Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Among the vast arsenal of functional groups available to the synthetic chemist, the thioamide group has emerged as a particularly compelling isostere of the ubiquitous amide bond.[1][2] Thioamides, while sharing the planar geometry of amides, exhibit distinct electronic properties, a longer carbon-sulfur bond, and altered hydrogen bonding capabilities.[2][3] These subtle yet significant differences can impart improved metabolic stability, enhanced membrane permeability, and unique target interactions.[1][2] Thioamide-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties, cementing their status as a valuable pharmacophore in contemporary drug design.[1][4] This guide provides a detailed examination of the synthesis of a specific thioamide, 2,5-dimethoxythiobenzamide, from its corresponding aldehyde, offering both a robust experimental protocol and a deep dive into the underlying chemical principles.

Synthetic Strategy: The Willgerodt-Kindler Reaction

The conversion of an aldehyde to a thioamide can be accomplished through several synthetic routes. One of the most direct and atom-economical methods is the Willgerodt-Kindler reaction.[3][5] This powerful multi-component reaction facilitates the synthesis of thioamides from carbonyl compounds, an amine, and elemental sulfur.[6][7]

When an aldehyde is used as the starting material, the reaction proceeds without the skeletal rearrangement characteristic of the classic Willgerodt reaction with alkyl aryl ketones.[6][8] The process is a one-pot condensation that offers significant advantages in terms of efficiency and simplicity.

Reaction Mechanism

The mechanism of the Willgerodt-Kindler reaction, when initiated with an aldehyde, is a well-established sequence of nucleophilic additions and redox transformations.

-

Imine Formation: The reaction commences with the condensation of the aldehyde (2,5-dimethoxybenzaldehyde) and an amine (in this case, ammonia, which can be generated in situ or provided as a source like ammonium chloride) to form an intermediate imine.

-

Thiolation: Elemental sulfur (S₈) reacts with the imine. The sulfur ring is opened, and a nucleophilic sulfur species adds to the imine carbon.

-

Thioamide Formation: Subsequent steps involving proton transfers and elimination lead to the final thioamide product.

Below is a diagram illustrating the key mechanistic steps.

References

- 1. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of thioamide containing polybenzoxazines by the Willgerodt–Kindler reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of thioamide containing polybenzoxazines by the Willgerodt–Kindler reaction - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01381A [pubs.rsc.org]

- 8. chemistry-reaction.com [chemistry-reaction.com]

In Silico Prediction of 2,5-Dimethoxythiobenzamide Bioactivity: A Framework for Modern Drug Discovery

An In-Depth Technical Guide:

Abstract

The journey from a chemical entity to a therapeutic agent is fraught with challenges, high costs, and significant attrition rates. Computational, or in silico, methodologies have emerged as indispensable tools to streamline this process, offering predictive insights into a molecule's potential bioactivity and drug-likeness before committing to costly and time-consuming wet-lab synthesis and testing.[1][2] This guide provides a comprehensive, technically-grounded workflow for the in silico evaluation of 2,5-Dimethoxythiobenzamide, a small molecule featuring the versatile thioamide functional group. The thioamide moiety, an isostere of the amide bond, is of significant interest in medicinal chemistry due to its unique physicochemical properties and its presence in a range of pharmacologically active compounds, including anticancer, antimicrobial, and antiviral agents.[3][4][5] We will dissect a self-validating protocol that integrates molecular docking to predict target affinity and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling to assess pharmacokinetic viability. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel therapeutics.

Introduction: The Rationale for a Computational Approach

The thioamide group is more than a simple substitution for an amide; it alters key molecular properties. The carbon-sulfur double bond is longer and weaker than a carbon-oxygen double bond, and the sulfur atom is larger, more polarizable, and less electronegative than oxygen.[3][6] These differences can lead to enhanced membrane permeability, improved metabolic stability, and unique target interactions, such as forming strong hydrogen bonds and participating in metal chelation.[4][6] Given these promising characteristics, any new thioamide-containing molecule like this compound warrants investigation.

However, synthesizing and screening every new compound is impractical. In silico virtual screening acts as a critical filter, allowing for the rapid evaluation of vast chemical libraries against biological targets to identify promising candidates.[7][8][9] This approach is broadly categorized into two types:

-

Structure-Based Virtual Screening (SBVS): Utilized when the three-dimensional structure of the biological target (e.g., a protein) is known. Molecular docking, the primary SBVS technique, predicts the preferred binding orientation and affinity of a ligand to its target.[10]

-

Ligand-Based Virtual Screening (LBVS): Employed when the target's 3D structure is unknown but a set of molecules with known activity exists. This method identifies new molecules based on their similarity to known active compounds.[8][11]

This guide will focus on an SBVS workflow, as it provides detailed atomic-level insights into the potential mechanism of action.

Overall Predictive Workflow

The logical flow of our investigation is designed to first establish a potential mechanism of action through target binding and then to evaluate the "drug-like" potential of the molecule.

References

- 1. medium.com [medium.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Virtual screening - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks [technologynetworks.com]

- 10. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 11. What is Virtual Screening? | NVIDIA Glossary [nvidia.com]

An In-Depth Technical Guide: 2,5-Dimethoxythiobenzamide as a Versatile Precursor for Heterocyclic Synthesis

Executive Summary: Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their unique stereoelectronic properties and their ability to engage in specific biological interactions.[1][2] Thioamides, in particular, serve as powerful and versatile building blocks in the synthesis of sulfur and nitrogen-containing heterocycles.[3][4] This technical guide provides an in-depth exploration of 2,5-dimethoxythiobenzamide, a readily accessible thioamide, as a pivotal precursor for constructing medicinally relevant heterocyclic scaffolds. We will delve into the synthesis of this precursor and detail its application in forming key heterocyclic systems, including thiazoles, 1,3,4-thiadiazoles, and 4-thiazolidinones. The narrative emphasizes the mechanistic rationale behind synthetic choices and provides field-proven protocols, offering researchers, scientists, and drug development professionals a practical guide to leveraging this valuable chemical entity.

The Precursor: Profiling this compound

The utility of any building block is defined by its accessibility and predictable reactivity. This compound is an excellent candidate in this regard. The electron-donating methoxy groups on the phenyl ring modulate the electronic properties of the thioamide functional group, influencing its reactivity in subsequent cyclization reactions.

Physicochemical Properties

A clear understanding of a precursor's physical properties is critical for its effective use in synthesis, including solvent selection and purification strategies.

| Property | Value | Reference |

| CAS Number | 351065-79-7 | [][6][7] |

| Molecular Formula | C₉H₁₁NO₂S | [6] |

| Molecular Weight | 197.25 g/mol | [6] |

| Appearance | (Typically) Yellowish solid | Varies by purity |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Ethanol) | General chemical knowledge |

Synthesis of this compound

The most direct and common route to thioamides is the thionation of the corresponding amide. This transformation is crucial and the choice of thionating agent can significantly impact yield and purity. Lawesson's reagent is often preferred for its efficacy and milder conditions compared to phosphorus pentasulfide (P₄S₁₀).

Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of the target thioamide.

Detailed Experimental Protocol: Thionation of 2,5-Dimethoxybenzamide

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dimethoxybenzamide (1.0 eq).

-

Solvent: Add anhydrous toluene (or dioxane) to create a suspension (approx. 0.2 M concentration).

-

Reagent Addition: Add Lawesson's reagent (0.5-0.6 eq) portion-wise to the stirred suspension at room temperature. Causality Note: Using slightly more than the stoichiometric 0.5 eq ensures complete conversion of the starting amide, which can be difficult to separate from the thioamide product.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Core Reactivity

The synthetic versatility of this compound stems from the nucleophilicity of its sulfur and nitrogen atoms. The thiocarbonyl sulfur is a soft nucleophile, readily attacking electrophilic carbon centers, while the nitrogen, after tautomerization to the thioimidate form, acts as a nucleophile in intramolecular cyclization steps.

Synthesis of Thiazole Scaffolds via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic, robust, and high-yielding method for constructing the thiazole ring, a scaffold present in numerous FDA-approved drugs.[8][9][10] The reaction involves the condensation of a thioamide with an α-halocarbonyl compound.[10][11]

Mechanistic Deep Dive

The reaction proceeds via a two-stage mechanism: an initial intermolecular S-alkylation followed by an intramolecular cyclization and dehydration.

-

S-Alkylation: The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone in an Sₙ2 reaction, displacing the halide and forming an isothioamide salt intermediate.[12][13]

-

Cyclization: The nitrogen atom of the isothioamide attacks the carbonyl carbon in an intramolecular condensation reaction.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final, stable aromatic thiazole ring. The aromaticity of the product is a key thermodynamic driving force for this step.[12]

Mechanism: Hantzsch Thiazole Synthesis

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.

Field-Proven Experimental Protocol

-

Mixing Reagents: In a scintillation vial or round-bottom flask, combine this compound (1.0 eq) and the desired α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq).[8]

-

Solvent Addition: Add a suitable polar solvent such as ethanol or methanol (to approx. 1.0 M concentration).[8]

-

Heating: Add a stir bar and heat the mixture with stirring (e.g., on a hot plate set to 80-100°C) for 30-60 minutes.[8] The reaction can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction to room temperature. If the product hydrohalide salt precipitates, it can be collected. To obtain the neutral product, pour the reaction mixture into a beaker containing a weak base, such as 5% aqueous sodium carbonate solution, which will neutralize the acid formed and precipitate the thiazole product.[12]

-

Purification: Filter the solid product using a Büchner funnel, wash with water, and air dry. The product is often pure enough for characterization, or it can be recrystallized from ethanol if necessary.[8]

Data Summary: Representative Thiazole Syntheses

| α-Haloketone | Product Substituent (R) | Solvent | Typical Yield |

| 2-Bromoacetophenone | Phenyl | Ethanol | >90% |

| Ethyl bromopyruvate | -COOEt | Methanol | 85-95% |

| Chloroacetone | Methyl | Ethanol | 80-90% |

| 3-Bromopentan-2,4-dione | -C(O)CH₃, -CH₃ | Methanol | >85% |

Accessing the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is another "privileged scaffold" in medicinal chemistry, known for its diverse biological activities, including antimicrobial and anticancer properties.[14][15] A common synthetic route involves the cyclization of thiosemicarbazide derivatives, which can be accessed from thioamides or, more directly, through cyclocondensation reactions involving the thioamide itself.

Synthetic Strategy via Acylhydrazines

A reliable method involves converting an acylhydrazine with the thioamide precursor. This typically requires an acid catalyst to promote the cyclodehydration step.

-

Reaction: this compound is reacted with an acylhydrazine (R-C(O)NHNH₂).

-

Cyclodehydration: The reaction is heated in the presence of a strong acid catalyst (e.g., H₂SO₄, PPA) which facilitates the elimination of water and hydrogen sulfide to form the stable 1,3,4-thiadiazole ring.

Mechanism: 1,3,4-Thiadiazole Synthesis

Caption: General pathway for 1,3,4-thiadiazole formation.

Detailed Experimental Protocol

-

Reagent Preparation: In a round-bottom flask, thoroughly mix this compound (1.0 eq) and the chosen acylhydrazine (1.0 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (or a larger quantity of polyphosphoric acid) to the mixture under cooling in an ice bath.

-

Reaction: Heat the mixture gently (60-80°C) with stirring for 2-5 hours. Monitor the reaction's completion via TLC.

-

Workup: Pour the cooled reaction mixture onto crushed ice and neutralize carefully with a base (e.g., aqueous ammonia or sodium bicarbonate).

-

Isolation: The precipitated solid is collected by filtration, washed thoroughly with water, and dried. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

Construction of Thiazolidin-4-one Derivatives

4-Thiazolidinones are saturated thiazole analogs that possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[16][17][18] A prevalent synthesis involves the cyclocondensation of a Schiff base with a mercaptoalkanoic acid. While not a direct use of the thioamide, the corresponding aldehyde (2,5-dimethoxybenzaldehyde) is the immediate precursor to the thioamide, making this class of compounds highly relevant.

Three-Component Reaction Workflow

A highly efficient, one-pot approach involves the reaction of 2,5-dimethoxybenzaldehyde, a primary amine, and mercaptoacetic acid (thioglycolic acid).

Workflow: One-Pot Thiazolidin-4-one Synthesis

Caption: One-pot synthesis of thiazolidin-4-ones.

Detailed Experimental Protocol

-

Setup: Equip a round-bottom flask with a Dean-Stark trap, reflux condenser, and magnetic stirrer.

-

Reagents: Charge the flask with 2,5-dimethoxybenzaldehyde (1.0 eq), a primary amine (1.0 eq, e.g., aniline), and toluene as the solvent.

-

Schiff Base Formation: Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the formation of the Schiff base.

-

Cyclization: Cool the mixture slightly and add mercaptoacetic acid (1.1 eq). Causality Note: A slight excess of mercaptoacetic acid ensures the complete conversion of the intermediate Schiff base.

-

Completion: Resume refluxing for another 3-6 hours.

-

Isolation: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure, and the resulting solid can be washed with a cold solvent like ethanol or a saturated sodium bicarbonate solution to remove unreacted acid, followed by recrystallization.

Applications in Medicinal Chemistry and Drug Development

The introduction of heterocyclic scaffolds is a cornerstone strategy in drug design to modulate a compound's ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1] The 2,5-dimethoxy substitution pattern itself is found in numerous psychoactive compounds, suggesting that heterocycles derived from this precursor may have interesting neurological or other biological activities.

-

Thiazoles: This core is found in drugs like the anti-Parkinsonian agent Pramipexole and numerous antibacterial cephems.[10]

-

1,3,4-Thiadiazoles: Derivatives have shown potent activity as carbonic anhydrase inhibitors (diuretics), and as antimicrobial and antitumor agents.[19]

-

4-Thiazolidinones: This scaffold is present in compounds with a broad range of activities, including acting as inhibitors of the bacterial enzyme MurB, making them attractive antibacterial candidates.[17]

The synthetic routes detailed in this guide provide a clear and reproducible path to novel chemical entities based on these valuable scaffolds, starting from a single, versatile precursor. The ability to easily modify the substituents at other positions (e.g., by varying the α-haloketone in the Hantzsch synthesis) allows for the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.

References

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. 351065-79-7 CAS MSDS (2,5-DIMETHOXY-THIOBENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. synarchive.com [synarchive.com]

- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nanobioletters.com [nanobioletters.com]

- 16. hakon-art.com [hakon-art.com]

- 17. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Alchemist's Bond: A Senior Application Scientist's Guide to the Synthesis of Aromatic Thioamides

Abstract

Aromatic thioamides are a cornerstone of modern medicinal chemistry and materials science, prized for their unique bioisosteric properties and utility as synthetic intermediates.[1][2] The replacement of the amide oxygen with sulfur imparts profound changes in molecular properties, including enhanced metabolic stability, altered hydrogen bond capabilities, and novel reactivity.[1][3] This in-depth technical guide provides a comprehensive review of the principal synthetic routes to aromatic thioamides, designed for researchers, scientists, and drug development professionals. We will delve into the core methodologies, offering not just step-by-step protocols, but also the underlying mechanistic principles and the rationale behind experimental choices, empowering you to select and optimize the ideal synthetic strategy for your target molecules.

Introduction: The Enduring Allure of the Thioamide Functional Group

The thioamide moiety, with its characteristic thiocarbonyl group, is more than a mere structural analogue of the ubiquitous amide bond. It is a versatile functional group that has been strategically employed to modulate the biological activity and pharmacokinetic profiles of numerous therapeutic agents.[1][2] Beyond the realm of pharmaceuticals, aromatic thioamides serve as pivotal building blocks in the synthesis of sulfur-containing heterocycles, which are themselves prevalent in a wide range of bioactive natural products and functional materials.[4]

This guide will navigate the rich landscape of synthetic methodologies for accessing aromatic thioamides, from classical thionation reactions to modern multicomponent strategies. We will explore the nuances of each approach, providing the necessary context for informed decision-making in your synthetic campaigns. Our focus will be on providing not just the "how," but also the "why," fostering a deeper understanding of the chemical principles at play.

The Classical Approach: Thionation of Aromatic Amides

The most direct and conceptually simple route to aromatic thioamides is the thionation of their corresponding amide precursors. This transformation is typically achieved using phosphorus- and sulfur-based reagents, with Lawesson's reagent and phosphorus pentasulfide being the most prominent.

Lawesson's Reagent: A Mild and Versatile Workhorse

Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a highly effective and relatively mild reagent for the thionation of a wide array of carbonyl compounds, including aromatic amides. Its superior solubility in organic solvents and often milder reaction conditions compared to phosphorus pentasulfide have cemented its status as a go-to reagent in the synthetic chemist's toolbox.

Mechanism of Action: A Wittig-like Pathway

The efficacy of Lawesson's reagent stems from its ability to exist in equilibrium with a reactive dithiophosphine ylide monomer in solution. This monomer then engages in a [2+2] cycloaddition with the amide carbonyl, forming a transient thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion, which is entropically favored and results in the formation of a stable P=O bond, yielding the desired thioamide and a phosphorus-containing byproduct. This mechanistic pathway shares conceptual similarities with the well-known Wittig reaction.

Diagram: Mechanism of Thionation with Lawesson's Reagent

Caption: Mechanism of amide thionation using Lawesson's reagent.

Experimental Protocol: Synthesis of N-(p-methylphenyl)benzothioamide [5]

-

To a 500 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add N-(p-methylphenyl)benzamide (42.3 g, 0.20 mol), Lawesson's reagent (42.0 g, 0.104 mol), and toluene (200 mL).

-

Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.

-

Cool the reaction mixture to room temperature.

-

Work-up: To the cooled mixture, add ethylene glycol (100 mL) and water (1.0 mL). Stir the resulting mixture at 95 °C for approximately 3.5 hours, or until TLC analysis of the toluene layer indicates the complete disappearance of the phosphorus byproduct.

-

Transfer the slightly cooled mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure N-(p-methylphenyl)benzothioamide.

Causality Behind Experimental Choices:

-

Toluene: A common solvent for reactions with Lawesson's reagent due to its relatively high boiling point, which allows for sufficient thermal energy to drive the reaction, and its ability to dissolve both the starting amide and the reagent.

-

Ethylene Glycol in Work-up: The phosphorus-containing byproduct from Lawesson's reagent can often complicate purification due to its similar polarity to the desired thioamide. Heating with ethylene glycol and a small amount of water effectively decomposes this byproduct into more polar, water-soluble species, facilitating a chromatography-free purification.[5]

Phosphorus Pentasulfide (P₄S₁₀): The Classical Powerhouse

Phosphorus pentasulfide is a more traditional and highly reactive thionating agent. It is often used in situations where Lawesson's reagent is ineffective, but its use typically requires higher reaction temperatures and can be less selective. Its polymeric nature and low solubility in common organic solvents can also present practical challenges.

The Willgerodt-Kindler Reaction: A Convergent Multicomponent Approach

The Willgerodt-Kindler reaction is a powerful and versatile multicomponent reaction for the synthesis of thioamides, particularly N-substituted arylthioamides, from an aldehyde or ketone, an amine, and elemental sulfur.[6][7] This reaction has seen numerous modifications and improvements over the years, including the use of microwave irradiation and solvent-free conditions, enhancing its practicality and "green" credentials.[8][9]

Mechanism of Action: A Cascade of Transformations [6]

The reaction is believed to proceed through the initial formation of an enamine from the carbonyl compound and the amine. This enamine then acts as a nucleophile, attacking the elemental sulfur (S₈ ring). A series of subsequent intramolecular rearrangements and tautomerization steps lead to the final thioamide product.[6] The use of a secondary amine, such as morpholine, is common as it readily forms the enamine intermediate and is a good nucleophile.[6]

Diagram: Generalized Workflow for the Willgerodt-Kindler Reaction

Caption: A simplified workflow of the Willgerodt-Kindler reaction.

Experimental Protocol: Microwave-Assisted Synthesis of N-Arylthioamides [8]

-

In a microwave-transparent reaction vessel, combine the aromatic aldehyde (1.0 mmol), the desired amine (1.2 mmol), and elemental sulfur (1.5 mmol) in 1-methyl-2-pyrrolidone (NMP, 2 mL).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a temperature of 110-180 °C for 2-20 minutes. The optimal time and temperature will depend on the specific substrates.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure aromatic thioamide.

Causality Behind Experimental Choices:

-

Microwave Irradiation: This technique significantly accelerates the reaction, often reducing reaction times from hours to minutes and improving yields by providing efficient and uniform heating.[8]

-

NMP as Solvent: NMP is a high-boiling polar aprotic solvent that is well-suited for microwave-assisted synthesis. It effectively dissolves the reactants and can withstand the high temperatures required for the reaction.

-

Morpholine: Often the amine of choice due to its secondary nature, which prevents the formation of unwanted side products that can arise with primary amines, and its ability to act as a base to catalyze the initial enamine formation.

Synthesis from Aromatic Nitriles: A Direct and Atom-Economical Route

The conversion of aromatic nitriles to primary aromatic thioamides is another important synthetic strategy. While the classical approach involves the use of hazardous gaseous hydrogen sulfide, modern methods have been developed that utilize safer and more convenient sulfur sources.

Sodium Hydrosulfide (NaSH): A Safer Alternative to H₂S

The use of sodium hydrosulfide (NaSH) in a suitable solvent provides a practical and efficient means of converting aromatic nitriles to primary thioamides, obviating the need to handle highly toxic hydrogen sulfide gas.[10][11]

Mechanism of Action: Nucleophilic Addition to the Nitrile

The reaction proceeds via the nucleophilic addition of the hydrosulfide ion (SH⁻) to the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated during work-up to yield the primary thioamide. The addition of a Lewis acid, such as magnesium chloride, can enhance the electrophilicity of the nitrile carbon, thereby accelerating the reaction.[10][11]

Experimental Protocol: Synthesis of Primary Aromatic Thioamides from Nitriles [10]

-

To a solution of the aromatic nitrile (1.0 mmol) in dimethylformamide (DMF, 5 mL), add sodium hydrogen sulfide hydrate (70%, 2.0-3.0 mmol) and magnesium chloride hexahydrate (1.0-1.5 mmol).

-

Stir the mixture at room temperature for 0.5-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with dilute hydrochloric acid or ammonium chloride solution to remove magnesium hydroxide, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the primary aromatic thioamide, which is often obtained in high purity without the need for further purification.

Causality Behind Experimental Choices:

-

DMF as Solvent: A polar aprotic solvent that effectively dissolves the aromatic nitrile and the inorganic reagents.[10]

-

Magnesium Chloride: Acts as a Lewis acid, coordinating to the nitrogen of the nitrile. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the hydrosulfide ion and thus accelerating the reaction.[11]

Modern Multicomponent Syntheses: Efficiency and Diversity in One Pot

In recent years, there has been a surge in the development of multicomponent reactions (MCRs) for the synthesis of thioamides.[4][12] These reactions, which combine three or more starting materials in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.[4]

A common theme in these reactions is the use of elemental sulfur as the sulfur source in combination with an aldehyde, an amine, and often a catalyst or mediator.[12]

Experimental Protocol: Three-Component Synthesis of Aromatic Thioamides [12]

-

In a reaction vessel, combine the substituted benzaldehyde (1.0 mmol), the primary amine (1.2 mmol), and elemental sulfur (1.5 mmol).

-

The reaction can be performed under catalyst-free and solvent-free conditions by heating the mixture, or in a suitable solvent such as water, depending on the specific substrates.[12]

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the progress by TLC.

-

After completion, cool the reaction mixture and perform an appropriate work-up, which may involve extraction with an organic solvent or direct crystallization of the product.

-

Purify the crude product by recrystallization or column chromatography as needed.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular aromatic thioamide will depend on several factors, including the availability of starting materials, the desired substitution pattern on the thioamide, and the scale of the reaction. The following table provides a comparative summary of the key features of the major synthetic routes discussed.

| Synthetic Route | Starting Materials | Key Reagents | Typical Reaction Conditions | Advantages | Limitations | Yields |

| Thionation of Amides | Aromatic Amides | Lawesson's Reagent, P₄S₁₀ | Reflux in toluene or other high-boiling solvents | Direct conversion, generally good yields. | Limited by availability of the corresponding amide, purification can be challenging. | 70-95% |

| Willgerodt-Kindler Reaction | Aromatic Aldehydes/Ketones, Amines | Elemental Sulfur | Thermal or microwave heating, often in a high-boiling solvent or solvent-free. | Multicomponent, convergent, good for N-substituted thioamides. | Can require high temperatures, substrate scope can be limited by steric hindrance. | 60-90% |

| From Aromatic Nitriles | Aromatic Nitriles | Sodium Hydrosulfide (NaSH) | Room temperature in DMF. | Mild conditions, avoids H₂S, good for primary thioamides. | Primarily for primary thioamides. | 80-99% |

| Multicomponent Synthesis | Aromatic Aldehydes, Amines | Elemental Sulfur | Often catalyst- and solvent-free with heating. | Highly efficient, atom-economical, good for library synthesis. | Can require optimization for specific substrates. | 75-95% |

Conclusion: A Versatile Toolkit for the Modern Chemist

The synthesis of aromatic thioamides is a mature field with a rich and diverse array of methodologies at the disposal of the synthetic chemist. From the venerable thionation of amides to the elegant efficiency of modern multicomponent reactions, each approach offers its own set of advantages and considerations. A thorough understanding of the underlying mechanisms and the rationale behind experimental choices, as outlined in this guide, is paramount for the successful synthesis of these valuable compounds. As the demand for novel bioactive molecules and functional materials continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of aromatic thioamides will undoubtedly remain an active and exciting area of chemical research.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistryforsustainability.org [chemistryforsustainability.org]

- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Thioamide synthesis by thioacylation [organic-chemistry.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]

The Farnesoid X Receptor Agonist GW4064: A Technical Guide for Researchers

Introduction: Unveiling the Therapeutic Potential of GW4064

GW4064 (CAS Number: 351065-79-7) has emerged as a cornerstone research tool for investigating the multifaceted roles of the Farnesoid X Receptor (FXR), a nuclear receptor pivotal to metabolic and inflammatory homeostasis. This potent, selective, and non-steroidal FXR agonist has been instrumental in preclinical studies across a spectrum of diseases, including metabolic disorders, cancer, and inflammatory conditions.[1][2] Its utility lies in its ability to mimic the effects of endogenous bile acids, the natural ligands of FXR, thereby allowing for the precise dissection of FXR-mediated signaling pathways. This guide provides an in-depth exploration of the research applications of GW4064, offering technical insights, detailed experimental protocols, and a mechanistic framework for its use in drug discovery and development.

Core Mechanism of Action: Orchestrating Metabolic and Anti-inflammatory Responses through FXR Activation

GW4064 exerts its biological effects primarily by binding to and activating FXR. As a member of the nuclear receptor superfamily, FXR functions as a ligand-activated transcription factor. Upon binding GW4064, FXR undergoes a conformational change, leading to the recruitment of co-activator proteins and its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4][5]

A central tenet of FXR activation by GW4064 is the regulation of bile acid homeostasis. A key target gene is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5] This negative feedback loop is crucial for preventing the accumulation of cytotoxic levels of bile acids.

Beyond bile acid metabolism, FXR activation by GW4064 influences a broad array of cellular processes, including lipid and glucose metabolism, inflammation, and cell proliferation. These pleiotropic effects underscore the therapeutic potential of targeting FXR in a variety of disease contexts.

Figure 1: Simplified workflow of GW4064-mediated FXR activation.

I. Research Applications in Metabolic Diseases

The role of FXR as a master regulator of metabolism has positioned GW4064 as a valuable tool for investigating and developing therapeutic strategies for a range of metabolic disorders.

A. Cholestatic Liver Disease

Rationale: Cholestasis, the impairment of bile flow, leads to the accumulation of toxic bile acids in the liver, causing hepatocellular injury. GW4064, by activating FXR, is hypothesized to protect against cholestatic liver damage by suppressing bile acid synthesis and promoting their transport and elimination.[6][7][8]

Experimental Approach: In vivo models of cholestasis, such as bile duct ligation (BDL) or α-naphthylisothiocyanate (ANIT)-induced cholestasis in rats, are commonly employed.[8][9]

Key Findings: Treatment with GW4064 in these models has been shown to:

-

Significantly reduce serum levels of liver injury markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH).[7][8]

-

Decrease the incidence and severity of liver necrosis and inflammatory cell infiltration.[6][8]

-

Modulate the expression of genes involved in bile acid homeostasis, such as decreasing the expression of bile acid biosynthetic genes and increasing the expression of genes involved in bile acid transport.[6][8]

| Parameter | BDL Rat Model (GW4064 Treatment) | ANIT Rat Model (GW4064 Treatment) |

| Serum ALT | Significant Reduction | Substantial, Statistically Significant Reduction |

| Serum AST | Significant Reduction | Substantial, Statistically Significant Reduction |

| Serum LDH | Significant Reduction | Substantial, Statistically Significant Reduction |

| Liver Necrosis | Decreased Incidence and Extent | Protection Against Necrosis |

| Inflammatory Infiltration | Decreased | Less Severe |

Table 1: Summary of the hepatoprotective effects of GW4064 in rat models of cholestasis.[7][8][9]

B. Hepatic Steatosis and Insulin Resistance

Rationale: Non-alcoholic fatty liver disease (NAFLD) is characterized by the accumulation of fat in the liver, which can progress to more severe conditions like non-alcoholic steatohepatitis (NASH). FXR activation by GW4064 is investigated for its potential to improve hepatic steatosis and insulin sensitivity by regulating lipid and glucose metabolism.[10][11]

Experimental Approach: In vivo studies often utilize diet-induced obesity models, such as feeding C57BL/6 mice a high-fat diet (HFD).[10][11] In vitro experiments may involve treating cell lines like mouse liver BNL-CL2 cells with oleic acid to induce lipid accumulation.[11]

Key Findings:

-

GW4064 treatment suppresses weight gain in mice on a high-fat diet.[10][11]

-

It significantly represses diet-induced hepatic steatosis, as evidenced by lower triglyceride and free fatty acid levels in the liver.[10][11]

-

It improves glucose homeostasis by decreasing the expression of key gluconeogenic enzymes, phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6pase).[10][11]

| Parameter | High-Fat Diet Mouse Model (GW4064 Treatment) |

| Body Weight Gain | Significantly Attenuated |

| Hepatic Triglycerides | Significantly Reduced |

| Hepatic Free Fatty Acids | Significantly Reduced |

| Hepatic Inflammation | Attenuated |

| Pepck mRNA | Significantly Lowered |

| G6pase mRNA | Significantly Lowered |

Table 2: Effects of GW4064 on metabolic parameters in a diet-induced obesity mouse model.[10][11]

C. Diabetes

Rationale: Given its role in regulating glucose metabolism, FXR is a target for anti-diabetic therapies. GW4064 is used to explore the potential of FXR activation in improving hyperglycemia and insulin sensitivity.

Experimental Approach: Diabetic mouse models, such as the genetically diabetic db/db mice, are commonly used.[6][12][13]

Key Findings:

-

Administration of GW4064 to db/db mice significantly reduces plasma glucose, triglyceride, and cholesterol levels.[6][12][13]

-

The effects of GW4064 on glucose and lipid homeostasis are dependent on FXR, as they are not observed in FXR-knockout mice.[6][15]

II. Research Applications in Oncology

The dysregulation of FXR has been implicated in the pathogenesis of several cancers, making GW4064 a valuable probe to investigate the anti-tumor potential of FXR activation.

A. Colorectal Cancer (CRC)

Rationale: FXR expression is often deficient in CRC, and its activation is thought to have an inhibitory effect on CRC progression.[12][16] GW4064 is used to explore the consequences of restoring FXR function in CRC cells.

Experimental Approach: In vitro studies utilize human CRC cell lines such as HCT116 and CT26.[12][16] In vivo experiments often involve xenograft models in mice.[17]

Key Findings:

-

In vitro, GW4064 can induce apoptosis, block the cell cycle, and inhibit the proliferation of CRC cells.[12][16][18][19]

-

Interestingly, while effective in vitro, GW4064 alone may not suppress the growth of CRC tumors in vivo.[12][16][17][19]

-

GW4064 has been shown to upregulate the expression of PD-L1 in CRC cells, suggesting a potential for combination therapy with immune checkpoint inhibitors.[12][16][17][19]

-

The combination of GW4064 with an anti-PD-L1 antibody has demonstrated enhanced anti-tumor effects in a mouse xenograft model.[12][17][19]

-

GW4064 can also enhance the chemosensitivity of CRC cells to oxaliplatin by inducing pyroptosis.[7]

| Parameter | In Vitro (CRC Cell Lines) | In Vivo (CRC Xenograft Model) |

| Cell Proliferation | Inhibition | No significant suppression alone |

| Apoptosis | Induction | - |

| Cell Cycle | G2/M Arrest | - |

| PD-L1 Expression | Upregulation | - |

| Combination with anti-PD-L1 | - | Enhanced anti-tumor effect |

| Combination with Oxaliplatin | Enhanced chemosensitivity | - |

Table 3: Summary of the effects of GW4064 in colorectal cancer models.[7][12][16][17][18][19]

Figure 2: Rationale for combining GW4064 with anti-PD-L1 immunotherapy in colorectal cancer.

III. Research Applications in Inflammatory Diseases

FXR activation has demonstrated anti-inflammatory properties, making GW4064 a useful tool to study its role in inflammatory conditions.

A. Inflammatory Bowel Disease (IBD) and Intestinal Inflammation

Rationale: FXR plays a crucial role in maintaining intestinal barrier function and modulating the inflammatory response in the gut. GW4064 is used to investigate the therapeutic potential of FXR activation in models of intestinal inflammation.

Experimental Approach: In vivo models often involve the administration of lipopolysaccharide (LPS) to induce intestinal inflammation and barrier dysfunction in mice.[20][21]

Key Findings:

-

GW4064 protects against LPS-induced intestinal epithelial barrier dysfunction.[20]

-

It alleviates LPS-induced inflammation by decreasing the expression of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-1β.[20]

-

The protective effects of GW4064 are dependent on FXR, as they are not observed in FXR-knockout mice.[20][21]

-

GW4064 can modulate the gut microbiota and bile acid metabolism, which are often dysregulated in IBD.[20][21]

B. Endotoxin-Induced Hepatic Inflammation

Rationale: Systemic inflammation, such as that induced by endotoxins, can lead to hepatic inflammation and injury. GW4064 is investigated for its ability to attenuate this inflammatory response in the liver.

Experimental Approach: Murine models of NAFLD are often challenged with LPS to induce an acute inflammatory response.[22] In vitro studies may use macrophage cell lines like RAW 264.7 stimulated with LPS.[22]

Key Findings:

-

GW4064 alleviates endotoxin-induced hepatic inflammation in a murine NAFLD model.[22]

-

It reduces serum levels of ALT and AST, as well as hepatocyte apoptosis.[22]

-

GW4064 represses the expression of pro-inflammatory cytokines in macrophages both in vivo and in vitro.[22]

IV. Experimental Protocols

The following are generalized protocols based on published literature. Researchers should optimize these protocols for their specific experimental systems.

A. In Vitro Cell-Based Assays

1. Cell Culture and Treatment:

-

Culture desired cell lines (e.g., HCT116, CT26, HepG2, RAW 264.7) in appropriate media and conditions.

-

Seed cells in multi-well plates at a suitable density.

-

Prepare a stock solution of GW4064 in a suitable solvent (e.g., DMSO).

-

Dilute the GW4064 stock solution in culture media to the desired final concentrations.

-

Replace the existing media with the GW4064-containing media and incubate for the desired duration (e.g., 24-48 hours).

2. Cell Viability/Proliferation Assay (e.g., MTT or CCK-8):

-

Following treatment with GW4064, add the viability reagent (e.g., MTT, CCK-8) to each well.[16]

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

3. Apoptosis Assay (e.g., Annexin V/PI Staining):

-

After GW4064 treatment, harvest the cells.[16]

-

Wash the cells with PBS and resuspend in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.[16]

-

Analyze the stained cells by flow cytometry.

B. In Vivo Animal Studies

1. Animal Models:

-

Utilize appropriate animal models for the disease of interest (e.g., db/db mice for diabetes, C57BL/6 mice on a high-fat diet for NAFLD, bile duct ligated rats for cholestasis).

2. GW4064 Administration:

-

GW4064 is typically administered via oral gavage or intraperitoneal (i.p.) injection.

-

A common dosage range is 30-50 mg/kg body weight, administered daily or on a specified schedule.[17][22]

-

Prepare the GW4064 solution in a suitable vehicle (e.g., corn oil, DMSO).

3. Monitoring and Sample Collection:

-

Monitor animal health, body weight, and food intake throughout the study.

-

At the end of the study, collect blood samples for serum analysis (e.g., liver enzymes, glucose, lipids).

-

Harvest tissues of interest (e.g., liver, intestine) for histological analysis, gene expression analysis (qRT-PCR), and protein analysis (Western blot).

V. Considerations for Experimental Design and Data Interpretation

While GW4064 is a potent and selective FXR agonist, it is crucial to consider potential off-target effects. Some studies have suggested that GW4064 may have FXR-independent activities, such as inhibiting the NLRP3 inflammasome and modulating G protein-coupled receptors.[23][24] Therefore, it is essential to include appropriate controls, such as FXR-knockout animals or cells, to confirm that the observed effects are indeed mediated by FXR.

Conclusion

GW4064 has proven to be an indispensable pharmacological tool for elucidating the diverse biological functions of FXR. Its applications span across metabolic diseases, oncology, and inflammatory conditions, providing valuable insights into potential therapeutic strategies. This guide offers a comprehensive overview of the research applications of GW4064, supported by detailed experimental considerations and a mechanistic framework. As research into the complexities of FXR signaling continues, GW4064 will undoubtedly remain a key asset in the quest for novel therapeutics for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchgate.net [researchgate.net]

- 5. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 6. Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GW4064 enhances the chemosensitivity of colorectal cancer to oxaliplatin by inducing pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice [mdpi.com]

- 22. FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A rapid administration of GW4064 inhibits the NLRP3 inflammasome activation independent of farnesoid X receptor agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Thiobenzamide Libraries

Introduction: The Therapeutic Potential of Thiobenzamides

The thiobenzamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, and antiviral effects.[1][2] A notable example is the second-line antitubercular drug ethionamide, a thioamide derivative that plays a crucial role in treating multidrug-resistant tuberculosis.[3] Ethionamide is a prodrug that, upon activation by the mycobacterial enzyme EthA, inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis.[3][4] This mechanism highlights a key strategy for targeting pathogens with unique cell wall components. The versatility of the thioamide group, which can act as a bioisostere for amides and other functional groups, offers a rich chemical space for the discovery of novel therapeutics.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute high-throughput screening (HTS) campaigns for thiobenzamide libraries. We will delve into the critical aspects of library synthesis and quality control, assay development for both phenotypic and target-based screening, and a rigorous hit validation cascade to identify promising lead compounds.

Part 1: Thiobenzamide Library: Synthesis and Quality Control

A successful HTS campaign begins with a high-quality and diverse compound library. The synthesis of a thiobenzamide library can be approached through various established organic chemistry methods.

1.1. Synthetic Strategies for Thiobenzamide Libraries

A common and efficient method for the synthesis of thioamides is the reaction of the corresponding amide with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide. For a combinatorial approach to generate a diverse library, a solid-phase synthesis strategy can be employed. This allows for the systematic variation of substituents on the benzamide core. For instance, a diverse set of benzoic acids can be coupled to a solid support, followed by amidation with a library of amines, and finally, thionation to yield the desired thiobenzamides. DNA-encoded libraries (DELs) offer another powerful strategy for generating vast and diverse libraries of thiobenzamide derivatives for screening.[5][6]

1.2. Quality Control of the Thiobenzamide Library

The purity and integrity of the compound library are paramount for the reliability of HTS data.[7] Each compound in the library should undergo rigorous quality control (QC) to ensure its identity, purity, and stability.

| QC Parameter | Method | Acceptance Criteria | Rationale |

| Identity | LC-MS, ¹H NMR | Correct mass and characteristic NMR spectrum | Confirms the correct chemical structure. |

| Purity | HPLC-UV, LC-MS | >90% purity | Minimizes the risk of false positives or negatives due to impurities. |

| Solubility | Nephelometry, Visual Inspection | Soluble in DMSO at screening concentration (e.g., 10 mM) | Ensures compounds are in solution during the assay to avoid aggregation-based artifacts. |

| Stability | Repeat QC after freeze-thaw cycles or prolonged storage | No significant degradation | Confirms compound integrity over the course of the screening campaign. |

A robust compound management system is essential for tracking and handling the library, ensuring that compounds are stored under optimal conditions (e.g., -20°C in a dry environment) to prevent degradation.[8]

Part 2: High-Throughput Screening Strategies

The choice of screening strategy depends on the specific research question and the available resources. Both phenotypic and target-based approaches offer distinct advantages for screening thiobenzamide libraries.

2.1. Phenotypic Screening: A Holistic Approach

Phenotypic screening directly assesses the effect of compounds on a whole organism or cell, providing a more physiologically relevant context.[9] This approach is particularly valuable for identifying compounds with novel mechanisms of action.

Whole-Cell Antibacterial Screening

Given the known antimicrobial activity of thioamides, a primary phenotypic screen against relevant bacterial pathogens is a logical starting point.

Protocol 1: High-Throughput Whole-Cell Growth Inhibition Assay

Objective: To identify thiobenzamide compounds that inhibit the growth of a target bacterium (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis).

Materials:

-

Bacterial strain (e.g., M. smegmatis mc²155)

-

Growth medium (e.g., Middlebrook 7H9 broth supplemented with ADC and Tween 80)

-

384-well microtiter plates (black, clear bottom for fluorescence reading)

-

Thiobenzamide library (10 mM in DMSO)

-

Positive control (e.g., ethionamide, rifampicin)

-

Negative control (DMSO)

-

Resazurin solution (e.g., 0.02% w/v)

-

Automated liquid handling system

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Prepare a mid-log phase culture of the bacterial strain and dilute it to the desired starting optical density (e.g., OD₆₀₀ = 0.05).

-

Using an automated liquid handler, dispense 50 µL of the bacterial suspension into each well of the 384-well plates.

-

Add 0.5 µL of the thiobenzamide compounds (final concentration 10 µM) and controls to the respective wells.

-

Incubate the plates at the optimal growth temperature (e.g., 37°C) for a predetermined time (e.g., 48-72 hours).

-

Add 10 µL of resazurin solution to each well and incubate for an additional 4-6 hours.

-

Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (600 nm) to determine cell viability.

Data Analysis:

-

Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls.

-

Determine the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent.[10]

-

Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >80%).

Diagram 1: Phenotypic Screening Workflow

Caption: A typical workflow for a phenotypic high-throughput screening campaign.

2.2. Target-Based Screening: A Focused Approach

Target-based screening focuses on identifying compounds that modulate the activity of a specific, validated drug target. This approach can provide a more direct path to lead optimization.

Screening for Inhibitors of InhA

Given that InhA is a known target of ethionamide, a biochemical assay to identify direct inhibitors of this enzyme is a promising strategy.

Protocol 2: High-Throughput InhA Inhibition Assay

Objective: To identify thiobenzamide compounds that directly inhibit the enzymatic activity of InhA.

Materials:

-

Purified recombinant InhA enzyme

-

Substrate: 2-trans-dodecenoyl-CoA

-

Cofactor: NADH

-

Assay buffer (e.g., 100 mM NaCl, 50 mM Tris-HCl pH 8.0)

-

384-well, low-volume, black microtiter plates

-

Thiobenzamide library (10 mM in DMSO)

-

Positive control (e.g., triclosan)

-

Negative control (DMSO)

-

Automated liquid handling system

-

Plate reader (absorbance)

Procedure:

-

Dispense 0.5 µL of thiobenzamide compounds and controls into the wells of the 384-well plate.

-

Add 10 µL of a solution containing InhA enzyme in assay buffer to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of a solution containing the substrate (2-trans-dodecenoyl-CoA) and NADH.

-

Immediately monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) in a kinetic mode for 10-15 minutes.

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH consumption) for each well.

-

Determine the percentage of inhibition for each compound relative to the controls.

-

Hits are identified as compounds that significantly reduce the enzymatic activity of InhA.

Diagram 2: Target-Based Screening Workflow

Caption: A typical workflow for a target-based high-throughput screening campaign.

Part 3: Hit Validation and Triaging: From Hits to Leads

A critical phase of any HTS campaign is the rigorous validation of primary hits to eliminate false positives and prioritize the most promising compounds for lead optimization.[11]

3.1. Hit Confirmation and Dose-Response Analysis

Primary hits should be re-tested in the primary assay to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC₅₀ or EC₅₀ values).

3.2. Counter-Screening for Assay Interference

Thiobenzamides and other sulfur-containing compounds can be prone to assay interference.[12] Therefore, a series of counter-screens is essential to identify and eliminate false positives.[13]

| Type of Interference | Counter-Screening Strategy | Rationale |

| Compound Aggregation | Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). | Aggregating compounds often show reduced activity in the presence of detergents. |

| Reactivity | An ALARM NMR assay can be used to identify non-specific protein interactions by monitoring changes in the conformation of a reporter protein.[14] | Identifies compounds that may be reacting non-specifically with proteins in the assay. |

| Fluorescence Interference | For fluorescence-based assays, measure the intrinsic fluorescence of the compounds at the assay's excitation and emission wavelengths. | Identifies compounds that are autofluorescent or quench the fluorescent signal. |

| Luciferase Inhibition | For luciferase-based reporter assays, test the compounds directly against purified luciferase. | Eliminates compounds that directly inhibit the reporter enzyme. |

3.3. Orthogonal Assays and Selectivity Profiling

Confirmed, non-interfering hits should be tested in an orthogonal assay that measures the same biological endpoint but uses a different detection method. This provides further confidence in the observed activity. Additionally, selectivity profiling against related targets or in cytotoxicity assays using mammalian cell lines (e.g., HepG2) is crucial to assess the compound's specificity and potential for off-target effects.

3.4. Biophysical Methods for Target Engagement

For hits from target-based screens, confirming direct binding to the target protein is a critical validation step. Several biophysical techniques can be employed for this purpose.[7][15]

| Biophysical Method | Principle | Information Gained |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein upon ligand binding in a cellular environment.[15][16][17] | Confirms target engagement in a physiological context. |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein. | Provides real-time kinetic data (kₐ, kₔ) and affinity (K₋). |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Provides thermodynamic parameters of binding (ΔH, ΔS, K₋). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors chemical shift perturbations in the protein's NMR spectrum upon ligand binding. | Identifies the binding site and provides structural information about the interaction. |

3.5. Hit-to-Lead Optimization

Validated hits with confirmed target engagement, cellular activity, and a favorable selectivity profile can be advanced to the hit-to-lead optimization phase.[11][18][19][20] This involves medicinal chemistry efforts to improve the compound's potency, selectivity, and pharmacokinetic properties.

Conclusion

The high-throughput screening of thiobenzamide libraries represents a promising avenue for the discovery of novel therapeutics. By combining strategic library design, robust assay development, and a rigorous hit validation cascade, researchers can effectively navigate the complexities of HTS and identify high-quality lead compounds for further development. The protocols and strategies outlined in this guide provide a comprehensive framework to support these efforts and accelerate the translation of promising thiobenzamides from the bench to the clinic.

References